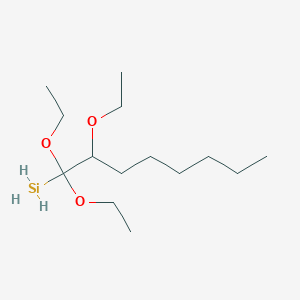
1,1,2-Triethoxyoctylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,1,2-Triethoxyoctylsilane can be synthesized through the reaction of octyltrichlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve the use of fixed-bed reactors and catalysts like copper chloride (CuCl) and copper nanoparticles (Cu0) to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
1,1,2-Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy groups with other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Applications De Recherche Scientifique
1,1,2-Triethoxyoctylsilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,2-Triethoxyoctylsilane involves its ability to form strong bonds with various substrates through the formation of siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups of the compound to form stable siloxane linkages .
Comparaison Avec Des Composés Similaires
1,1,2-Triethoxyoctylsilane can be compared with other similar compounds such as:
Trimethoxyoctylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Tetraethoxysilane: Contains four ethoxy groups and is used as a precursor for silica-based materials.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups, used for creating superhydrophobic surfaces.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C14H32O3Si |
|---|---|
Poids moléculaire |
276.49 g/mol |
Nom IUPAC |
1,1,2-triethoxyoctylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |
Clé InChI |
FYCMQASVJIEPSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(OCC)(OCC)[SiH3])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















